molecular formula C16H11BrN4O4 B11559752 2-bromo-N'-[(3Z)-7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

2-bromo-N'-[(3Z)-7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

Cat. No.: B11559752
M. Wt: 403.19 g/mol
InChI Key: VNOCYFRPUYLTNN-UHFFFAOYSA-N
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Description

2-bromo-N’-[(3Z)-7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure with multiple functional groups, making it a versatile candidate for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N’-[(3Z)-7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.

    Nitration: The indole derivative undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Bromination: The nitrated indole is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom.

    Condensation with Benzohydrazide: The final step involves the condensation of the brominated indole derivative with benzohydrazide under reflux conditions in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the hydrazide moiety.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like tin(II) chloride or hydrogenation catalysts.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Tin(II) chloride, palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium azide, primary amines, thiols.

Major Products

    Oxidation: Oxidized derivatives with modified indole or hydrazide groups.

    Reduction: Amino derivatives replacing the nitro group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of significant interest. Researchers can explore its interactions with biological targets, including enzymes and receptors.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential. The presence of the indole core and nitro group suggests possible applications in drug design, particularly for targeting specific biological pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-bromo-N’-[(3Z)-7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. In anticancer research, it could interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
  • 2-bromo-N’-[(3Z)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
  • 2-bromo-N’-[(3Z)-5-bromo-1-[(diethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

Uniqueness

Compared to similar compounds, 2-bromo-N’-[(3Z)-7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide stands out due to the presence of the 7-methyl group and the specific positioning of the nitro group. These structural differences can significantly influence its chemical reactivity and biological activity, making it a unique candidate for various applications.

Properties

Molecular Formula

C16H11BrN4O4

Molecular Weight

403.19 g/mol

IUPAC Name

2-bromo-N-[(2-hydroxy-7-methyl-5-nitro-1H-indol-3-yl)imino]benzamide

InChI

InChI=1S/C16H11BrN4O4/c1-8-6-9(21(24)25)7-11-13(8)18-16(23)14(11)19-20-15(22)10-4-2-3-5-12(10)17/h2-7,18,23H,1H3

InChI Key

VNOCYFRPUYLTNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NC(=C2N=NC(=O)C3=CC=CC=C3Br)O)[N+](=O)[O-]

Origin of Product

United States

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